

A Technical Guide to the Physicochemical Properties of Fmoc-lys(palmitoyl)-OH

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Compound of Interest

Compound Name: Fmoc-lys(palmitoyl)-OH

Cat. No.: B613411

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Introduction

Fmoc-Nε-palmitoyl-L-lysine, or **Fmoc-lys(palmitoyl)-OH**, is a critical synthetic building block in the field of peptide chemistry and drug development. It is an amino acid derivative where the alpha-amino group of lysine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl chain. This lipidation strategy is frequently employed to enhance the therapeutic potential of peptide-based drugs. The attachment of the C16 palmitoyl lipid tail increases the molecule's hydrophobicity, which can improve its interaction with cell membranes, enhance plasma protein binding for extended half-life, and facilitate self-assembly into nanostructures for targeted drug delivery. This guide provides a comprehensive overview of the known physicochemical properties of **Fmoc-lys(palmitoyl)-OH**, details common experimental protocols for its characterization, and illustrates its role in synthetic workflows.

Physicochemical Properties

The defining characteristics of **Fmoc-lys(palmitoyl)-OH** are rooted in its amphipathic structure, combining the bulky, aromatic Fmoc group, the polar amino acid core, and the long, nonpolar palmitoyl chain. These features govern its solubility, melting point, and behavior in synthetic and biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Fmoc-lys(palmitoyl)-OH** compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₅₄ N ₂ O ₅	[1][2]
Molecular Weight	606.84 g/mol	[1][3]
CAS Number	201004-46-8[2][4][5] or 1301706-55-7[1]	Note: Multiple CAS numbers are cited by suppliers.
Appearance	White to off-white powder or crystals.[1][5]	
Melting Point	71-83 °C	[1]
Purity (Assay)	Typically ≥95% - 99% (HPLC)	[1][6]
Storage Temperature	-20°C	[1]
Computed XLogP3	10.4	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	6	[2]

Note on Solubility: Specific quantitative solubility data is not readily available in the literature. However, its application in solid-phase peptide synthesis (SPPS) indicates solubility in common organic solvents used in the field, such as Dimethylformamide (DMF) and Dichloromethane (DCM). It is expected to have poor solubility in aqueous solutions.

Experimental Protocols for Characterization

The characterization of **Fmoc-lys(palmitoyl)-OH** and lipopeptides derived from it relies on standard analytical techniques in organic and peptide chemistry. The following are representative protocols.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **Fmoc-lys(palmitoyl)-OH**.

Objective: To separate the main compound from any impurities arising from synthesis or degradation.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a small amount of **Fmoc-lys(palmitoyl)-OH** in a suitable organic solvent (e.g., a mixture of acetonitrile and water or DMF) to a final concentration of approximately 1 mg/mL.
- **Instrumentation:** Utilize a reverse-phase HPLC system equipped with a C18 column.
- **Mobile Phase:**
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
 - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- **Elution Gradient:** A typical gradient for lipopeptides starts with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the highly hydrophobic compound.^[7] An example gradient:
 - 0-2 min: 30% B
 - 2-15 min: Increase linearly to 90% B
 - 15-18 min: Increase linearly to 100% B
 - 18-20 min: Hold at 100% B
 - 20-22 min: Return to 30% B
- **Detection:** Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

- Analysis: Purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound by measuring its mass-to-charge ratio (m/z).

Objective: To verify that the molecular weight of the compound matches its theoretical value (606.84 Da).

Methodology:

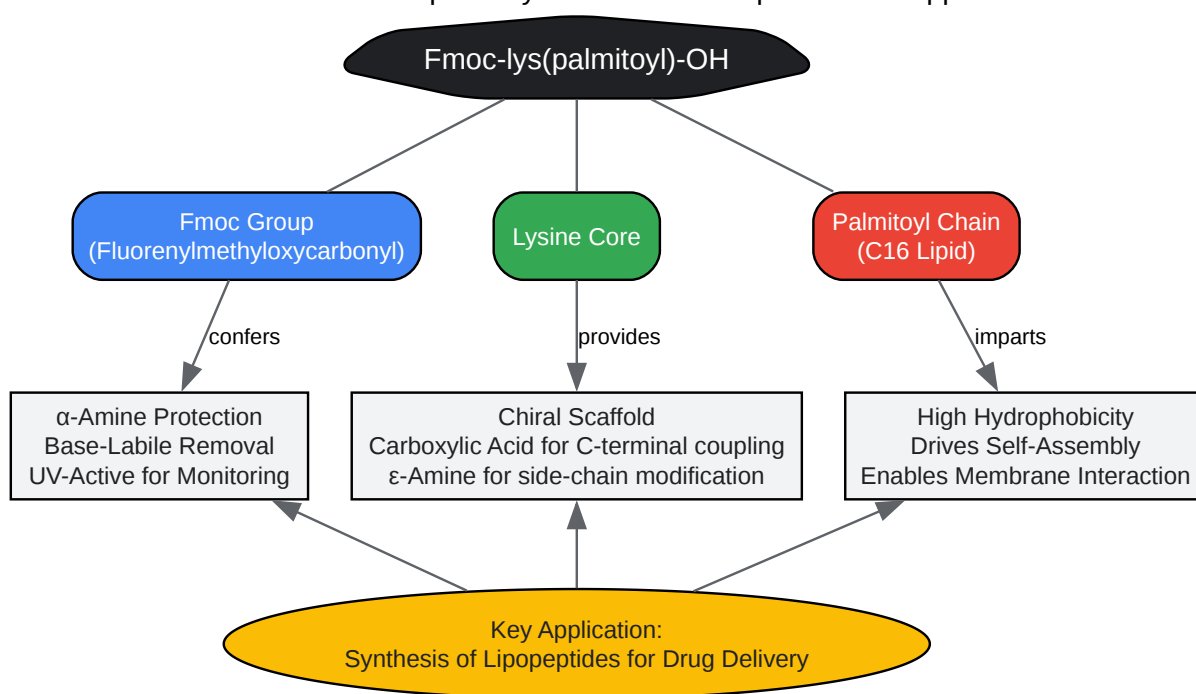
- Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization source, such as acetonitrile or methanol.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.
- Analysis: The mass analyzer separates the resulting ions based on their m/z ratio. For **Fmoc-lys(palmitoyl)-OH**, the expected ion would be $[M+H]^+$ at approximately 607.8 m/z .
- Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the target ion, validating the compound's identity. This technique is often coupled with HPLC (LC-MS) for simultaneous separation and identification.^{[8][9]}

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-lys(palmitoyl)-OH is primarily used as a building block in SPPS to introduce a lipid moiety at a specific position within a peptide sequence. This process allows for the precise and controlled synthesis of complex lipopeptides.



Structural Relationship to Physicochemical Properties and Applications

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